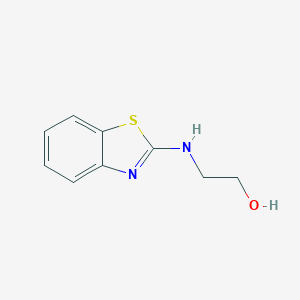

2-(1,3-Benzothiazol-2-ylamino)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(1,3-Benzothiazol-2-ylamino)ethanol" is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. The compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the aminoethanol moiety suggests potential for interaction with biological systems and the possibility of serving as a building block for more complex molecules.

Synthesis Analysis

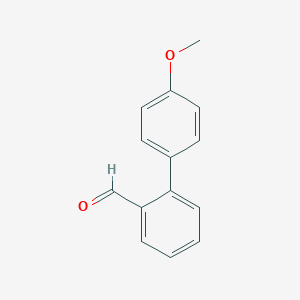

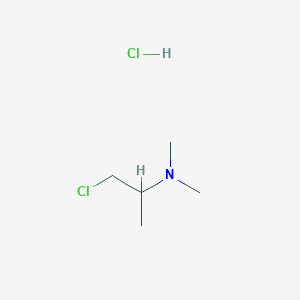

The synthesis of benzothiazole derivatives can be achieved through several methods. One approach involves the condensation of 2-aminothiophenol with aromatic aldehydes in the presence of a H2O2/HCl system in ethanol at room temperature, which is described as a simple and efficient procedure yielding excellent results . Another method employs a novel hybrid catalyst NH3(CH2)5NH3BiCl5 under solvent-free conditions at 100°C, which offers advantages such as operational simplicity, recyclability of the catalyst, and short reaction times . Additionally, a Brønsted acidic ionic liquid, [(CH2)3SO3HMIM][HSO4], has been used as an efficient catalyst for the synthesis of 1-(benzothiazolylamino)methyl-2-naphthols, providing a simple procedure with excellent yields .

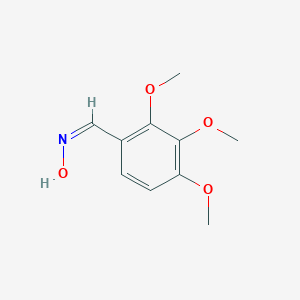

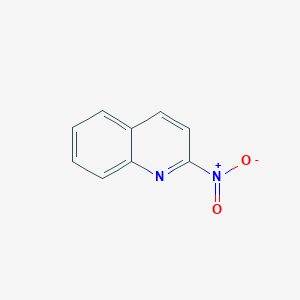

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied using various spectroscopic techniques. For instance, Schiff base derivatives have been characterized by elemental analysis, FT-IR, 1H-NMR, 13C-NMR, and UV–visible spectroscopy. The crystal structure of one such compound was examined and found to crystallize in the monoclinic space group P2/c, with specific unit cell parameters and a defined crystal structure solved by direct methods .

Chemical Reactions Analysis

Benzothiazole derivatives can participate in various chemical reactions. One such derivative, 1-(benzothiazol-2-yl)-1-phenylethanol, was identified as a positive allosteric modulator of the calcium-sensing receptor (CaSR) in a functional cell-based assay, indicating its potential in modulating biological pathways . The in vitro hepatic metabolism of related compounds has also been studied, revealing that these compounds can undergo metabolic transformations such as reduction and oxidation, as well as dealkylation under certain conditions .

Physical and Chemical Properties Analysis

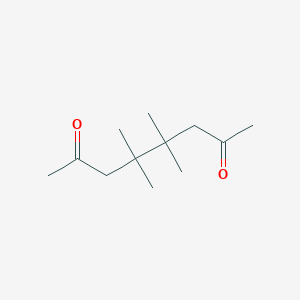

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. For example, lipophilic 2,1,3-benzothiadiazoles exhibit high solubility in a wide range of solvents and show absorption in the violet region with emission in the blue-green region, which makes them suitable for applications such as optical sensors for tagging materials and detecting gasoline adulteration with ethanol . The antimicrobial activity and toxicity of some 2-[(benzazole-2-yl)thioacetylamino]thiazole derivatives have been tested, indicating the biological relevance of these compounds .

Aplicaciones Científicas De Investigación

Synthesis and Microbial Studies : Benzothiazole derivatives, including those related to 2-(1,3-Benzothiazol-2-ylamino)ethanol, have been used in the synthesis of new pyridine derivatives with potential antimicrobial activities. This includes the synthesis of 2-(p-aminophenylsulfonamido) substituted benzothiazoles and their evaluation for antibacterial and antifungal activities (Patel & Agravat, 2007).

Chemical Synthesis : Another study explored the synthesis of arylhydrazononitriles and their conversion to benzothiazolyl-1,2,3-triazole amines and -1,2,3-triazol-4-yl-1,3,4-thiadiazole-5-ylamines, demonstrating the versatility of benzothiazole compounds in chemical synthesis (Badahdah, 2008).

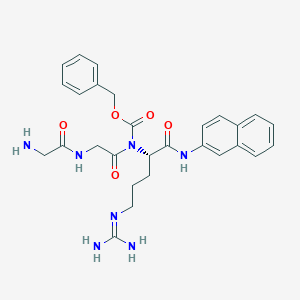

DNA Intercalation Studies : Research also includes the use of benzothiazole derivatives in the synthesis of potential DNA intercalators. These compounds, derived from reactions involving aryl bis-isothiocyanates, demonstrate the potential application of benzothiazole compounds in molecular biology (Ebrahimlo & Khalafy, 2008).

Biological Interest Derivatives : Benzothiazole derivatives have been synthesized with various heterocyclic rings, showing significance in the field of biological research. These derivatives have been confirmed by analytical and spectral data, highlighting their potential in biochemistry and pharmacology (Fadda et al., 1999).

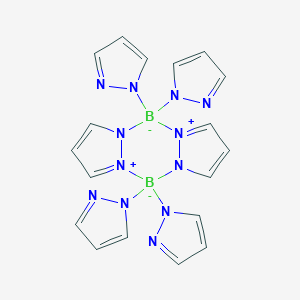

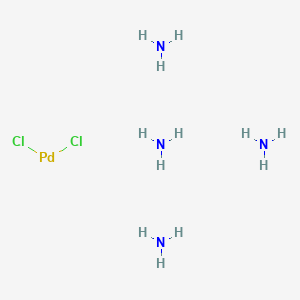

Coordination Chemistry : Studies in coordination chemistry involve the interaction of 2-amino-benzothiazole with other compounds, leading to the formation of complexes with metals such as copper. This research provides insights into the applications of benzothiazole derivatives in inorganic and coordination chemistry (Goreshnik & Mys’kiv, 2012).

Calcium Sensing Modulators : Research identified 1-(Benzothiazol-2-yl)-1-(4-chlorophenyl)ethanol as a positive allosteric modulator of the CaSR in a cell-based assay. This discovery demonstrates the potential therapeutic applications of benzothiazole derivatives (Gustafsson et al., 2010).

Corrosion Inhibition : Benzothiazole derivatives have been evaluated for their effectiveness as corrosion inhibitors, showing significant potential in material science and engineering (Mistry et al., 2011).

Direcciones Futuras

Benzothiazole derivatives, including 2-(1,3-Benzothiazol-2-ylamino)ethanol, continue to be a focus of research due to their wide range of biological activities and potential therapeutic applications . Future research may focus on developing more efficient synthesis methods, exploring new biological activities, and investigating their potential as therapeutic agents .

Propiedades

IUPAC Name |

2-(1,3-benzothiazol-2-ylamino)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c12-6-5-10-9-11-7-3-1-2-4-8(7)13-9/h1-4,12H,5-6H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVFXPJHBXATPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364957 |

Source

|

| Record name | 2-[(1,3-Benzothiazol-2-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Benzothiazol-2-ylamino)ethanol | |

CAS RN |

18392-47-7 |

Source

|

| Record name | 2-[(1,3-Benzothiazol-2-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.